ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, thiophenes, and aromatic amines. Common synthetic routes may involve:
Condensation Reactions: Combining the pyrrole and thiophene derivatives under acidic or basic conditions.
Amination Reactions: Introducing the amino group through nucleophilic substitution.
Esterification: Forming the ethyl ester group through reaction with ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Using metal catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydrothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.
Pyrrole Derivatives: Compounds like 2,5-dimethylpyrrole and 1-phenylpyrrole.
Uniqueness
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiophene and pyrrole derivatives.
Properties
Molecular Formula |
C27H26N2O4S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-5-33-27(31)24-25(30)23(34-26(24)28-20-11-13-22(32-4)14-12-20)16-19-15-17(2)29(18(19)3)21-9-7-6-8-10-21/h6-16,30H,5H2,1-4H3/b23-16-,28-26? |
InChI Key |
ODPQJNHJGWHGDP-BMBZWDQTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3)C)/SC1=NC4=CC=C(C=C4)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)SC1=NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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